2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine
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Overview
Description
2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural and synthetic compounds. This particular compound features a piperidine ring substituted with a dicyclohexylethyl group and a prop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution Reactions: The dicyclohexylethyl group and the prop-2-en-1-yl group can be introduced through substitution reactions. Common reagents for these reactions include alkyl halides and Grignard reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides and Grignard reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce different amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits therapeutic properties.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple heterocyclic amine.
N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.
Cyclohexyl Derivatives: Compounds with cyclohexyl groups attached to different positions on the piperidine ring.
Uniqueness
2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
63722-61-2 |
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Molecular Formula |
C22H39N |
Molecular Weight |
317.6 g/mol |
IUPAC Name |
2-(2,2-dicyclohexylethyl)-1-prop-2-enylpiperidine |
InChI |
InChI=1S/C22H39N/c1-2-16-23-17-10-9-15-21(23)18-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h2,19-22H,1,3-18H2 |
InChI Key |
DMJDLSDHAZEJLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCCCC1CC(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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